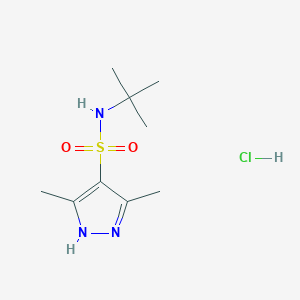
N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or modulating the activity of ion channels.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including:
1. Anti-cancer activity: Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo.
2. Vasodilatory effects: this compound has been found to relax blood vessels, leading to a decrease in blood pressure.
3. Modulation of ion channel activity: This compound has been shown to modulate the activity of certain ion channels in the brain, potentially leading to changes in neuronal excitability.
Advantages and Limitations for Lab Experiments
The advantages of using N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride in lab experiments include its potent anti-cancer activity, vasodilatory effects, and potential as a tool for studying ion channel activity in the brain. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
1. Development of novel cancer therapies: N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride has shown potent anti-cancer activity, making it a promising candidate for the development of novel cancer therapies.
2. Study of ion channel activity in neurological disorders: This compound has been found to modulate the activity of certain ion channels in the brain, making it a potential tool for studying the role of these channels in neurological disorders.
3. Treatment of cardiovascular disorders: this compound has vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular disorders.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its potent anti-cancer activity, vasodilatory effects, and potential as a tool for studying ion channel activity in the brain make it a promising candidate for future research and development. Further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride involves the reaction of tert-butyl hydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with sulfuric acid to yield the hydrochloride salt of the compound.
Scientific Research Applications
N-(tert-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride has been studied for its potential applications in a range of scientific research areas, including:
1. Cancer Research: Studies have shown that this compound exhibits potent anti-cancer activity, making it a promising candidate for the development of novel cancer therapies.
2. Neuroscience: this compound has been found to modulate the activity of certain ion channels in the brain, making it a potential tool for studying the role of these channels in neurological disorders.
3. Cardiovascular Research: This compound has been shown to have vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular disorders.
properties
IUPAC Name |
N-tert-butyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S.ClH/c1-6-8(7(2)11-10-6)15(13,14)12-9(3,4)5;/h12H,1-5H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJMYWVMOOJLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2727647.png)

![(E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2727650.png)
![(3-Fluoro-4-methoxyphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2727651.png)
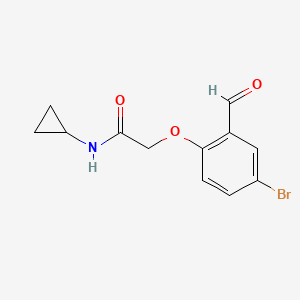
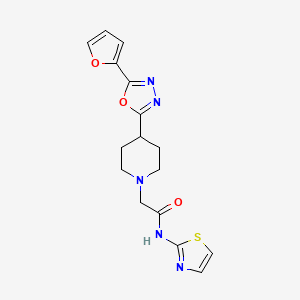
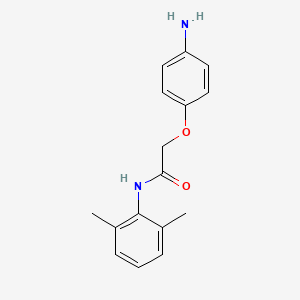

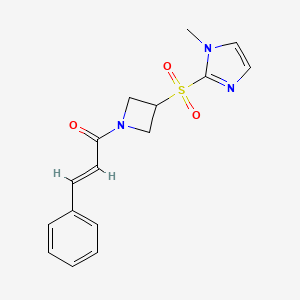


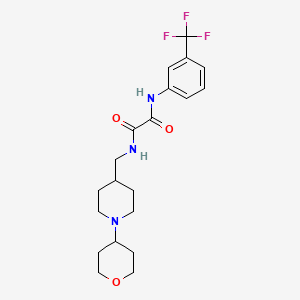
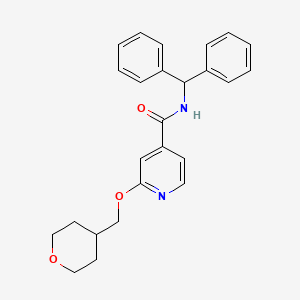
![(E)-3-((4-fluorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2727669.png)